4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
Description
This compound features a 4H-1,2,4-triazole core substituted at position 5 with a methylthio group (-SMe), at position 4 with a 4-nitrophenyl ring, and at position 3 with a methylene-linked 3-nitrobenzamide moiety. Its synthesis likely involves:
Cyclization: Formation of the triazole ring via reactions between hydrazides and imidoyl chlorides, as seen in analogous syntheses .
Functionalization: Introduction of the methylthio group via nucleophilic substitution with methyl halides, catalyzed by InCl₃ in basic aqueous conditions .
Purification: Recrystallization using methanol-water mixtures or column chromatography .
Properties
IUPAC Name |
4-methyl-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5S/c1-11-3-4-12(9-15(11)24(28)29)17(25)19-10-16-20-21-18(30-2)22(16)13-5-7-14(8-6-13)23(26)27/h3-9H,10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCJGXEAACYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide involves multiple steps. The key intermediates are often prepared via nitration, amidation, and cyclization reactions.
Industrial Production Methods: In an industrial setting, this compound is typically synthesized using a high-yield, cost-effective approach. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution, reduction, and oxidation reactions. Its nitro groups make it particularly reactive to reduction, while the triazole ring can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like tin(II) chloride or palladium on carbon for reduction reactions. For substitution reactions, bases like sodium hydride or potassium carbonate are commonly used.
Major Products Formed: Reduction reactions often yield amine derivatives, while substitution reactions can result in a variety of functionalized triazole and benzamide compounds.
Scientific Research Applications
The compound 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide is a complex molecule that has garnered attention in various scientific research applications. This article will explore its applications, focusing on biological activities, medicinal chemistry, and potential therapeutic uses. Additionally, it will include data tables summarizing key findings and case studies that highlight the compound's significance.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential as a new class of antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities through assays such as DPPH radical scavenging tests. Results indicate that it effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Neuropharmacological Potential
Research into the neuropharmacological effects of this compound has revealed its potential as an antidepressant. Binding affinity studies with GABA_A receptors have shown promising results, suggesting that it may influence neurotransmitter systems associated with mood regulation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, derivatives of the compound were tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Antioxidant Activity Assessment
A series of antioxidant assays were conducted using the DPPH method to evaluate the radical scavenging activity of the compound. The results showed a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 25 µg/mL.
Case Study 3: Neuropharmacological Evaluation
In animal models, the compound was administered to evaluate its antidepressant-like effects through forced swimming tests. The results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an effective antidepressant agent.
Summary of Biological Activities
Binding Affinity to Biological Targets
| Compound | Target | Binding Affinity (∆G) |
|---|---|---|
| Compound A | GABA_A receptor | -10.5 kcal/mol |
| Compound B | Serotonin transporter | -11.0 kcal/mol |
Mechanism of Action
The biological effects of 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide are mediated through its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- Triazole vs. Thiazole/Isoxazole : The triazole core (three nitrogen atoms) offers distinct electronic properties compared to thiazole (one sulfur, one nitrogen) or isoxazole (one oxygen, one nitrogen). Triazoles often exhibit stronger hydrogen-bonding capacity, influencing solubility and crystallinity .
- Substituent Effects : The target compound’s 4-nitrophenyl group enhances electron-withdrawing character relative to the 4-phenyl or 4-chlorophenyl groups in analogues .
Biological Activity
The compound 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide represents a novel structure within the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 366.42 g/mol. The presence of both nitro and triazole groups suggests potential interactions with various biological targets.
Antibacterial Activity
- Mechanism of Action : Triazole derivatives often exhibit antibacterial properties through interference with bacterial cell wall synthesis or inhibition of specific enzymes involved in metabolic pathways.
- Case Study : A study on related triazole compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 10 µg/mL .
Anticancer Activity
- In Vitro Cytotoxicity : The cytotoxic effects of triazole derivatives have been evaluated against various cancer cell lines. For instance, compounds similar to the target compound showed IC50 values in the range of 2.38–14.74 µM against cervical and bladder cancer cell lines .
- Apoptosis Induction : Some studies indicated that these compounds could induce apoptosis in cancer cells, leading to increased early and late apoptotic cell populations upon treatment .
Antioxidant Activity
- DPPH and ABTS Assays : The antioxidant capacity of triazole derivatives was assessed using DPPH and ABTS assays, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that the target compound may also possess significant free radical scavenging abilities.
Table of Biological Activities
| Activity Type | Related Studies/Findings | IC50 or MIC Values |
|---|---|---|
| Antibacterial | Effective against E. coli, S. aureus | MIC: 1–10 µg/mL |
| Anticancer | Cytotoxicity against cervical and bladder cancer cells | IC50: 2.38–14.74 µM |
| Antioxidant | DPPH and ABTS assays | IC50 comparable to ascorbic acid |
Q & A
Basic: How can researchers optimize the synthesis of 4-methyl-N-((5-(methylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide?
Answer:
The synthesis involves multi-step reactions, including cyclization and functional group substitutions. Key strategies include:
- Reagent Selection : Use of nitrobenzohydrazide and substituted benzimidoyl chlorides as precursors, as demonstrated in analogous triazole syntheses (e.g., refluxing in N,N-dimethylacetamide for 5 hours yields a 57% product ).
- Purification : Silica-gel column chromatography with cyclohexane-ethyl acetate (1:10 v/v) effectively isolates the compound while removing byproducts .
- Yield Improvement : Optimizing reaction time and temperature (e.g., maintaining reflux conditions) and using stoichiometric ratios of reactants to minimize side reactions.
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological approaches include:
- Variable-Temperature NMR : To observe dynamic equilibria between tautomeric forms (e.g., thione-thiol tautomerism in triazoles) .
- Computational Validation : Density Functional Theory (DFT) calculations of vibrational frequencies (IR) and chemical shifts (NMR) can cross-validate experimental data .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as seen in analogous triazoles (e.g., CCDC-1441403 for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C=S at ~680 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio group at δ ~2.5 ppm) and aromatic carbons .
- UV-Vis : Detects conjugation effects (e.g., π→π* transitions in nitroaromatic systems) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced: How can researchers investigate the electronic properties of this compound for potential bioactivity?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : DFT studies (e.g., HOMO-LUMO gaps) predict reactivity and interaction with biological targets .
- Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock .
- Solvatochromic Studies : Correlate solvent polarity with spectral shifts to assess charge-transfer behavior .
Basic: What are the common impurities in the synthesis of this compound, and how are they identified?
Answer:
- Byproducts : Unreacted nitrobenzohydrazide or incomplete cyclization intermediates.
- Detection :
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) .
- Metabolite Profiling : LC-MS to identify degradation products that may influence activity .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives) to isolate critical functional groups .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity Mitigation : Use fume hoods to avoid inhalation of nitroaromatic vapors .
- Storage : Keep in airtight containers, away from light and moisture, to prevent decomposition .
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before disposal .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Determines bond lengths/angles (e.g., C–S bond in methylthio group ≈1.78 Å) and confirms regiochemistry .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-stacking of nitrophenyl groups) influencing packing .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pairing : Ethyl acetate/cyclohexane (1:10 v/v) for slow evaporation, yielding high-purity crystals .
- Temperature Gradient : Dissolve in hot solvent, cool gradually to 4°C for nucleation .
Advanced: How can researchers design analogs with enhanced metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
